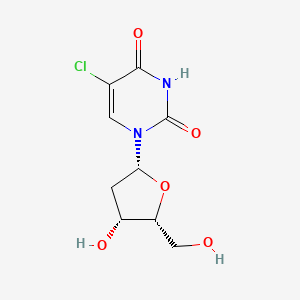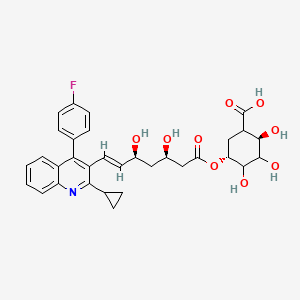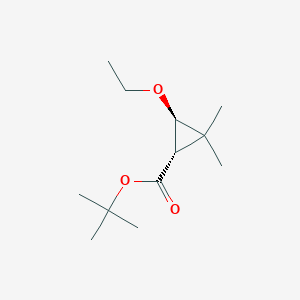
5-Chlor-2'-Desoxy-Uridin
Übersicht
Beschreibung
5-Chloro-2’-deoxyuridine (CldU) is a halogenated uridine derivative . It is a thymidine analogue that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine . It is used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .
Synthesis Analysis
The synthesis of 5-Chloro-2’-deoxyuridine involves the use of a thymidine analogue, which is readily incorporated into newly synthesized DNA in place of thymidine following phosphorylation . The detailed synthesis process is not provided in the search results.Molecular Structure Analysis
The molecular structure of 5-Chloro-2’-deoxyuridine consists of a halogenated uridine derivative . The CAS Number is 50-90-8 . The molecular weight is 262.65 .Chemical Reactions Analysis
5-Chloro-2’-deoxyuridine (CldU) is a potent mutagen, clastogen, and toxicant . It is used as a thymidine analog and is found to alter the dNTP pools and might lead to cell-cycle arrest .Physical and Chemical Properties Analysis
5-Chloro-2’-deoxyuridine is a solid substance that is soluble in water . The CAS Number is 50-90-8 . The molecular weight is 262.65 .Wissenschaftliche Forschungsanwendungen
Zellzyklusdynamik
CldU wurde verwendet, um die Zellzyklusdynamik durch immunhistochemische Analyse und doppelte S-Phasenmarkierung unter Verwendung von Tiermodellen zu untersuchen {svg_1}. Es hilft Forschern zu verstehen, wie sich Zellen teilen und wie verschiedene Faktoren diesen Prozess beeinflussen können.
DNA-Replikationsanalyse
Mit CldU markierte DNA dient als effektives Werkzeug zur Analyse und Quantifizierung der DNA-Replikation {svg_2}. Durch die Einarbeitung von CldU in neu synthetisierte DNA können Wissenschaftler den Prozess der DNA-Replikation verfolgen und eventuelle Anomalien oder Fehler identifizieren, die auftreten können.
DNA-Reparatur- und Rekombinationsstudien
CldU wird auch in der Untersuchung der DNA-Reparatur und Rekombination verwendet {svg_3}. Schäden an der DNA können zu Mutationen und anderen genetischen Anomalien führen, daher ist es für viele Bereiche der biologischen Forschung entscheidend zu verstehen, wie sich die DNA selbst repariert.
Mutagenesestudien
CldU ist ein starkes Mutagen, Klastogen und Toxin {svg_4}. Es kann verwendet werden, um das Fehlcodierungspotenzial von Hypochlorsäure-Schäden an DNA und DNA-Vorläufern zu untersuchen {svg_5}. Dies macht es wertvoll in der Forschung zu genetischen Erkrankungen und Krankheiten wie Krebs.
Zellzykluslängenanalyse
CldU wurde verwendet, um die Zellzykluslänge unter Verwendung von Tiermodellen zu analysieren {svg_6}. Dies kann Aufschluss darüber geben, wie verschiedene Faktoren, wie z. B. Umweltbedingungen oder genetische Mutationen, die Länge des Zellzyklus beeinflussen können.
Molekularer Kämmen-Assay
CldU wurde verwendet, um HEK293T-Zellen für molekulare Kämmen-Assays zu markieren {svg_7}. Diese Technik ermöglicht es Forschern, einzelne DNA-Moleküle zu visualisieren, was in einer Vielzahl von genetischen Studien nützlich sein kann.
Thymidinanalog
CldU ist ein Thymidinanalog und es wurde festgestellt, dass es die dNTP-Pools verändert und zu einem Zellzyklusarrest führen kann {svg_8}. Diese Eigenschaft macht es nützlich in der Forschung zu zellulären Prozessen und den Auswirkungen verschiedener Substanzen auf diese Prozesse.
Immunologische Detektion
Wie 5-Brom-2'-Desoxyuridin und 5-Iod-2'-Desoxyuridin kann CldU immunologisch in Zellen und Geweben nachgewiesen werden {svg_9}. Dies macht es zu einem wertvollen Werkzeug in einer Vielzahl von Forschungsanwendungen, einschließlich Studien zur Zellproliferation und -differenzierung.
Wirkmechanismus
Target of Action
Uridine,5-chloro-2’-deoxy-, also known as 5-Chloro-2’-deoxyuridine or CldU, is a thymidine analogue . Its primary target is the DNA molecule, where it is readily incorporated into newly synthesized DNA in place of thymidine .
Mode of Action
CldU is incorporated into DNA following phosphorylation . It replaces thymidine during DNA synthesis, altering the normal base pairing and leading to miscoding . This can result in changes to the DNA structure and function.
Biochemical Pathways
The main biochemical pathway affected by CldU is DNA replication. During this process, CldU is incorporated into the DNA molecule in place of thymidine . This can lead to alterations in the DNA sequence and structure, potentially affecting gene expression and protein synthesis.
Pharmacokinetics
It is known that cldu is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The incorporation of CldU into DNA can lead to miscoding, potentially resulting in mutations . This makes CldU a potent mutagen . It can also affect the balance of deoxyribonucleotide triphosphates (dNTPs) in the cell, which might lead to cell-cycle arrest .
Action Environment
The action of CldU can be influenced by various environmental factors. For instance, the pH and temperature can affect its solubility and stability . Additionally, the presence of other molecules, such as enzymes involved in DNA synthesis and repair, can influence its incorporation into DNA and its subsequent effects.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Uridine,5-chloro-2’-deoxy- interacts with various enzymes, proteins, and other biomolecules. It is found to alter the dNTP pools and might lead to cell-cycle arrest . It serves as an effective tool to analyze and quantify DNA replication, repair, and recombination .
Cellular Effects
Uridine,5-chloro-2’-deoxy- has significant effects on various types of cells and cellular processes. It is a potent mutagen, clastogen, and toxicant . It has been used to study cell cycle dynamics by immunohistochemical analysis and double S-phase labeling using animal models .
Molecular Mechanism
At the molecular level, Uridine,5-chloro-2’-deoxy- exerts its effects through various mechanisms. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This incorporation can induce significant modifications in DNA processing and replication, making it useful as mutagens, clastogens, and antiviral agents in various applications .
Temporal Effects in Laboratory Settings
The effects of Uridine,5-chloro-2’-deoxy- change over time in laboratory settings. It has been used to analyze cell cycle length using an animal model
Eigenschaften
IUPAC Name |
5-chloro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXGFKPQSFZIB-FSDSQADBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)


